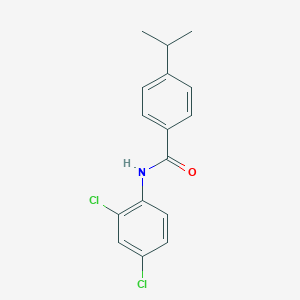
N-(2,4-dichlorophenyl)-4-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diclofenac was first synthesized in 1966 by Ciba-Geigy (now Novartis) and was approved for medical use in 1973. It belongs to the class of NSAIDs, which inhibit the enzyme cyclooxygenase (COX) and thereby reduce the production of prostaglandins, which are responsible for pain and inflammation. Diclofenac is available in various forms, including tablets, capsules, injections, and gels.
Mécanisme D'action
Diclofenac works by inhibiting the activity of N-(2,4-dichlorophenyl)-4-isopropylbenzamide, which is responsible for the production of prostaglandins. Prostaglandins are involved in the initiation and maintenance of the inflammatory response, and their inhibition leads to a reduction in pain and inflammation. Diclofenac also inhibits the activity of lipoxygenase, which is involved in the production of leukotrienes, another class of inflammatory mediators.
Biochemical and physiological effects:
Diclofenac has been shown to have various biochemical and physiological effects, including the inhibition of ROS production, the modulation of certain enzymes involved in inflammation and pain, and the reduction of cytokine production. It has also been shown to have analgesic, anti-inflammatory, and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac is widely used in laboratory experiments due to its well-established anti-inflammatory and analgesic properties. It is relatively inexpensive and readily available, making it a popular choice for researchers. However, diclofenac has some limitations, including its potential toxicity and the fact that it may interfere with other biochemical processes.
Orientations Futures
There are several areas of future research for diclofenac. One area is the investigation of its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties. Another area of research is the development of new formulations of diclofenac that can enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the precise mechanisms of action of diclofenac and to identify potential new targets for its use.
Méthodes De Synthèse
The synthesis of diclofenac involves the reaction between 2,4-dichlorobenzonitrile and 4-isopropylphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with dimethylamine and acetic anhydride to yield diclofenac. The overall yield of the synthesis is around 50%.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in various scientific research studies to investigate its effects on different physiological and biochemical processes. For example, diclofenac has been shown to inhibit the production of reactive oxygen species (ROS) and to modulate the activity of certain enzymes involved in inflammation and pain.
Propriétés
Formule moléculaire |
C16H15Cl2NO |
|---|---|
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H15Cl2NO/c1-10(2)11-3-5-12(6-4-11)16(20)19-15-8-7-13(17)9-14(15)18/h3-10H,1-2H3,(H,19,20) |
Clé InChI |
WKFJLCSDQDMRRR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)
![2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B263715.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)






![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)
